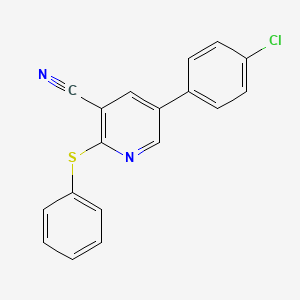

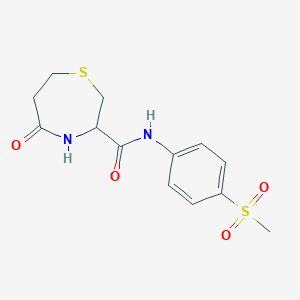

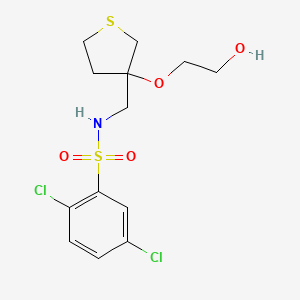

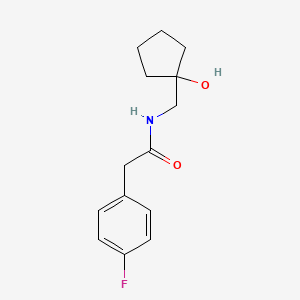

N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” are not available, related compounds have been studied. For example, 2-(4-methylsulfonylphenyl) indole derivatives have been evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” would depend on its specific structure. For example, 4-(Methanesulfonyl)phenylboronic acid has a molecular weight of 200.02 and is a solid at room temperature .

Applications De Recherche Scientifique

- Application : Researchers have designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors. These compounds exhibit potent anti-inflammatory activity with a lower incidence of adverse effects .

- Key Finding : Compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) demonstrated high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

- Application : Several derivatives of the compound (e.g., 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) exhibited significant antinociceptive activity in the formalin test, surpassing the control group .

- Application : The synthesized 2-(4-methylsulfonylphenyl) indole derivatives were assessed for COX inhibitory activity, contributing to the field of medicinal chemistry .

- Application : A novel series of benzimidazole derivatives was designed, synthesized, and evaluated as COX-1/COX-2 inhibitors. In vitro and in vivo assessments provided valuable insights .

- Application : The SO2Me (methylsulfonyl) pharmacophore in the designed compounds was strategically positioned in the COX-2 active site, forming hydrogen bonds. This approach enhances selectivity and efficacy .

Anti-Inflammatory Properties

Antinociceptive Activity

COX Inhibition and Medicinal Chemistry

Benzimidazole Derivatives as COX Inhibitors

Pharmacophore-Based Drug Design

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can often play a role in the effectiveness of similar compounds .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As an example, 4-(Methanesulfonyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions for research would depend on the specific properties and potential applications of “N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide”. For related compounds, research directions include exploring their antibacterial and anti-inflammatory activities, as well as their potential use in various fields .

Propriétés

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S2/c1-21(18,19)10-4-2-9(3-5-10)14-13(17)11-8-20-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSKPVNSCHPWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylsulfonyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2584151.png)

![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2584153.png)

![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)

![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)